molecular formula C4H9NO B8292691 2-Ethylaminoacetaldehyde

2-Ethylaminoacetaldehyde

Cat. No.: B8292691
M. Wt: 87.12 g/mol
InChI Key: ILGDOMACGBCIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylaminoacetaldehyde (hypothetical structure: C₄H₉NO) is an aldehyde derivative featuring an ethylamino (-NHCH₂CH₃) substituent at the second carbon of the acetaldehyde backbone. Aldehydes like this compound are typically reactive due to the electrophilic aldehyde group, enabling participation in condensation, nucleophilic addition, and polymerization reactions. Potential applications include pharmaceutical intermediates or precursors in organic synthesis, though its instability compared to protected analogs (e.g., acetals) may limit practical use .

Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

2-(ethylamino)acetaldehyde

InChI

InChI=1S/C4H9NO/c1-2-5-3-4-6/h4-5H,2-3H2,1H3

InChI Key

ILGDOMACGBCIPG-UHFFFAOYSA-N

Canonical SMILES

CCNCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

Table 1: Functional Group and Reactivity Comparison
Compound Functional Group Reactivity Profile Stability
2-Ethylaminoacetaldehyde Aldehyde (-CHO) High (electrophilic aldehyde) Low (prone to oxidation)
Amino Acetaldehyde Dimethyl Acetal (CAS 22483-09-6) Acetal (-OCH₃) Low (protected aldehyde) High (stable under basic/acidic conditions)
Diethylaminoethanol (CAS 100-37-8) Alcohol (-OH) Moderate (nucleophilic hydroxyl) High (resists oxidation)
  • Key Insight: The aldehyde group in this compound confers higher reactivity than the acetal in Amino Acetaldehyde Dimethyl Acetal or the alcohol in Diethylaminoethanol. This makes it suitable for dynamic covalent chemistry but necessitates stabilization strategies (e.g., refrigeration or derivatization) .

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